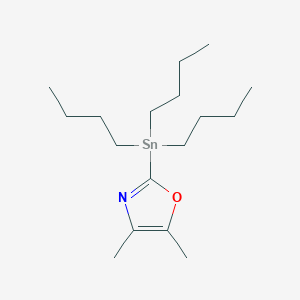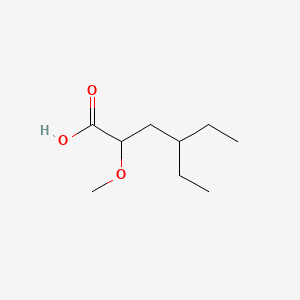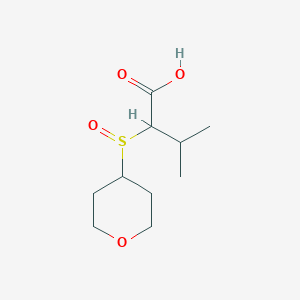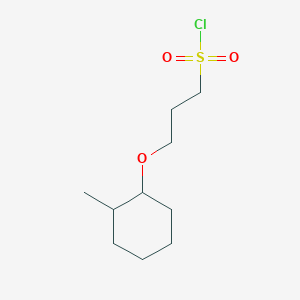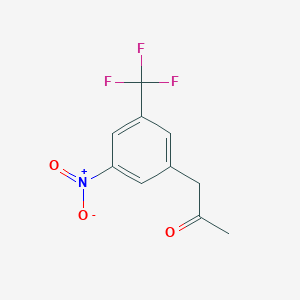
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3. It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties.
Preparation Methods
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with trifluoroacetic acid and aminomethyl ketone . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and interactions involving nitro and trifluoromethyl groups.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability . These interactions can affect the compound’s biological activity and its potential use in various applications.
Comparison with Similar Compounds
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a different position of the trifluoromethyl group.
1-(3-Nitro-5-(difluoromethyl)phenyl)propan-2-one: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8F3NO3 |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-[3-nitro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3/c1-6(15)2-7-3-8(10(11,12)13)5-9(4-7)14(16)17/h3-5H,2H2,1H3 |
InChI Key |
CUNVEMILPBPJQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)

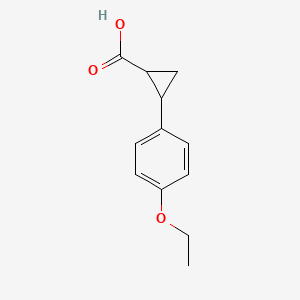
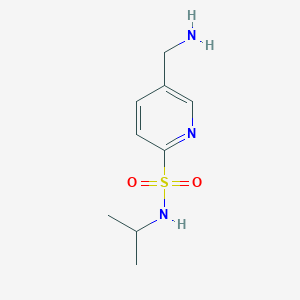
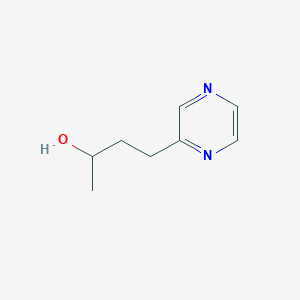
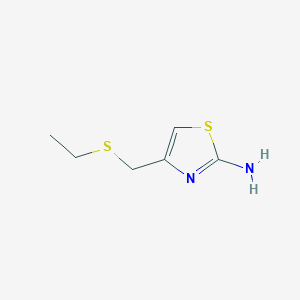
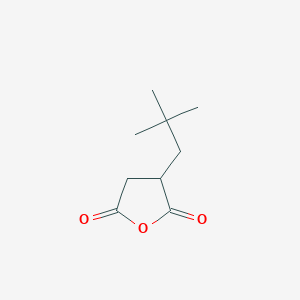
![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)
![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
